molecular formula C15H16N2O6 B8124275 1-Tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate

1-Tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate

Cat. No.: B8124275
M. Wt: 320.30 g/mol
InChI Key: GEJVHDCHBRPIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while electrophilic substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 3-methyl 5-nitro-1H-indole-1,3-dicarboxylate is unique due to the combination of its tert-butyl, methyl, and nitro substituents. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-nitroindole-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-15(2,3)23-14(19)16-8-11(13(18)22-4)10-7-9(17(20)21)5-6-12(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJVHDCHBRPIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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